diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate
Description
Diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate is a structurally complex malonate derivative featuring a benzoxazine core linked to a 3,4-dimethoxyphenethyl substituent. The compound integrates a diethyl malonate moiety, which serves as a versatile electrophilic scaffold, and a benzoxazine ring system known for its thermal stability and bioactivity .
Properties
IUPAC Name |
diethyl 2-[[[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1,3-benzoxazin-6-yl]amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O9/c1-5-35-24(30)19(25(31)36-6-2)15-27-17-8-10-20-18(14-17)23(29)28(26(32)37-20)12-11-16-7-9-21(33-3)22(13-16)34-4/h7-10,13-15,27H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHYLORYDCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1)OC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a diethyl malonate moiety linked to a benzoxazine derivative with methoxy substitutions. Its molecular formula is represented as , and it exhibits significant structural complexity which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Inhibition of Angiogenesis : Compounds in the benzoxazine family have shown potential in inhibiting angiogenesis, which is critical for tumor growth and metastasis. A study demonstrated that certain benzoxazine derivatives significantly reduced the proliferation of cancer cell lines such as MDA-MB-231 and PC-3 by disrupting vascular endothelial growth factor (VEGF) signaling pathways .
- Tyrosinase Inhibition : The presence of hydroxyl groups in related compounds has been linked to enhanced tyrosinase inhibition. Tyrosinase is an enzyme crucial for melanin production; thus, its inhibition can have implications for skin-related conditions and potential anticancer effects through modulation of pigmentation pathways .
The biological activity of this compound may involve:
- Interaction with Enzymatic Pathways : The compound may interact with key enzymes involved in metabolic pathways related to cancer progression.
- Cell Cycle Arrest : Studies have suggested that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of a series of benzoxazine derivatives on various cancer cell lines. The results indicated that certain substitutions significantly enhanced activity against breast and prostate cancer cells. The study highlighted the importance of structural modifications in enhancing biological efficacy .
- In Vivo Studies : Animal model studies have shown that compounds with similar structures can reduce tumor size and improve survival rates in xenograft models. These findings suggest a promising therapeutic potential for further development into anticancer agents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate is , with a molecular weight of approximately 512.515 g/mol. The compound features a benzoxazine ring structure that is significant for its biological activity and potential therapeutic applications .
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of benzoxazine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various human tumor cell lines .
2. Antioxidant Properties
The presence of methoxy groups in the structure enhances the antioxidant potential of the compound. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases. Research has demonstrated that such compounds can scavenge free radicals effectively, suggesting their role in preventing cellular damage and aging processes .
Biological Research Applications
1. Neuroprotective Effects
this compound has been investigated for its neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from excitotoxicity and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2. Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a candidate for enzyme inhibition studies. For example, it may inhibit certain kinases or phosphatases involved in signaling pathways relevant to cancer progression or neurodegeneration. Such studies help elucidate the mechanism of action and potential therapeutic targets for new drugs .
Synthetic Methodologies
1. Synthesis Techniques
this compound can be synthesized through various methodologies that involve multi-step reactions starting from simpler precursors. Techniques such as Claisen-Schmidt condensation or Mannich reactions are commonly employed to construct the complex structure of this compound .
| Synthesis Method | Description |
|---|---|
| Claisen-Schmidt Condensation | A reaction between aldehydes and ketones to form α,β-unsaturated carbonyl compounds. |
| Mannich Reaction | A three-component reaction forming β-amino carbonyl compounds from an aldehyde or ketone with amines and formaldehyde. |
Chemical Reactions Analysis
Hydrolysis
-
Reaction Conditions: The compound can undergo hydrolysis in the presence of water and a base, potentially breaking down into its constituent parts.
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Products: The reaction could yield the benzoxazine derivative and malonic acid or its derivatives.
Decarboxylation
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Reaction Conditions: Heating the compound in the presence of a strong base might lead to decarboxylation, removing one of the carboxyl groups.
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Products: This could result in the formation of a substituted acetic acid derivative.
Biological Activities
-
Antimicrobial Activity: Given the benzoxazine component, this compound might exhibit antimicrobial properties similar to those reported for other benzoxazine derivatives .
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Antifungal Activity: Similar compounds have shown antifungal activity, which could be relevant for agricultural applications .
Table 1: Potential Reactions and Products
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Water, Base | Benzoxazine derivative, Malonic acid derivatives |
| Decarboxylation | Heat, Strong Base | Substituted acetic acid derivative |
| Mannich Reaction | Phenol, Amine, Formaldehyde | 3,4-Dihydro-2H-1,3-benzoxazine derivatives |
Table 2: Biological Activities
| Activity Type | Test Organisms | Potential Effects |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli, S. aureus) | Inhibition of bacterial growth |
| Antifungal | Fungi (e.g., F. oxysporum) | Inhibition of fungal growth |
Comparison with Similar Compounds
Key Observations :
- Bioactivity Relevance : Fluorinated analogs (e.g., trifluorophenyl in ) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
- Synthetic Flexibility : The malonate ester’s α-carbon is amenable to diverse substitutions, enabling modular synthesis of derivatives like 10k–10m .
Physicochemical and Spectroscopic Properties
Comparative data for selected analogs:
Key Observations :
- Melting Points : Derivatives with polar substituents (e.g., nitro in 10l) exhibit higher melting points due to stronger intermolecular interactions .
- Spectroscopic Trends: IR spectra consistently show C=O stretches near 1680–1725 cm⁻¹, characteristic of malonate esters and benzoxazinone carbonyls .
Bioactivity and Computational Similarity Analysis
Bioactivity Clustering
Evidence from bioactivity profiling (e.g., NCI-60 datasets) suggests that structurally related malonate derivatives cluster based on shared protein targets and mechanisms. For example:
- Compounds with electron-withdrawing groups (e.g., 10l) may target enzymes like HDACs, similar to SAHA (suberoylanilide hydroxamic acid), as shown by ~70% Tanimoto similarity indices in related studies .
- 3,4-Dimethoxyphenethyl analogs could exhibit kinase inhibition due to planar aromatic systems interacting with ATP-binding pockets, akin to benzoxazine-based inhibitors .
Computational Similarity Metrics
- Tanimoto Coefficients: The target compound’s benzoxazine core may yield >0.7 similarity with benzoxazinone-containing drugs, suggesting overlapping pharmacophores .
- Dereplication via MS/MS : Molecular networking (cosine score >0.8) would cluster the compound with diethyl malonates sharing fragmentation patterns (e.g., loss of ethoxy groups at m/z 317.26) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation and cyclization. Key steps include:
- Condensation : Reacting malonate derivatives with aromatic aldehydes or amines under basic conditions (e.g., ammonia or NaOH) to form Schiff bases .
- Cyclization : Using high-temperature reflux (e.g., 135°C in toluene with p-toluenesulfonic acid) to achieve ring closure .
- Yield Optimization : Adjust solvent polarity (e.g., dichloromethane for solubility vs. toluene for azeotropic water removal) and catalyst loading (e.g., 1–3 mol% p-toluenesulfonic acid). Yields >90% are achievable with precise stoichiometric control .
Q. How can spectral data (NMR, IR) confirm the compound’s structure?
- Methodological Answer :
- ¹H-NMR : Look for characteristic peaks:
- Malonate ester protons : δ 1.2–1.4 ppm (triplet, –CH2CH3) and δ 4.2–4.4 ppm (quartet, –OCH2) .
- Aromatic protons : δ 6.5–7.5 ppm (split signals from substituted benzene/benzoxazinone rings) .
- IR : Confirm C=O stretches (~1740 cm⁻¹ for esters) and N–H bends (~3300 cm⁻¹ for amines) .
- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., ±0.3% deviation) to verify purity .
Advanced Research Questions
Q. How do side reactions or byproducts arise during synthesis, and how can they be mitigated?
- Methodological Answer :
- Common Side Reactions :
- Hydrolysis : Malonate esters hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) and inert atmospheres .
- Oligomerization : Active methylene groups may self-condense. Control reaction time and temperature (e.g., 70–100°C for <6 hours) .
- Analytical Mitigation :
- HPLC-MS : Detect low-abundance byproducts (e.g., dimers) using reverse-phase C18 columns and ESI ionization .
- Column Chromatography : Separate impurities using gradient elution (e.g., 5–20% ethyl acetate in hexane) .
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps like cyclization .
- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways, reducing trial-and-error experiments by ~40% .
- Machine Learning : Train models on existing malonate reaction datasets to predict optimal solvents/catalysts (e.g., random forests with >85% accuracy) .
Q. How can contradictions in experimental data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- Case Study : If NMR suggests a planar structure but X-ray shows puckering:
- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility .
- DFT Geometry Optimization : Compare computed and experimental bond angles/Dihedral angles to resolve discrepancies .
- Statistical Validation : Use chi-squared tests to evaluate consistency between elemental analysis and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
